molecular formula C4H3BrClNS B3269185 2-(Bromomethyl)-5-chloro-1,3-thiazole CAS No. 50398-79-3

2-(Bromomethyl)-5-chloro-1,3-thiazole

Cat. No.: B3269185
CAS No.: 50398-79-3
M. Wt: 212.5 g/mol
InChI Key: YMQQUUAZCBTKCG-UHFFFAOYSA-N
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Description

Significance of the Thiazole (B1198619) Heterocycle in Contemporary Organic Synthesis

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a fundamental building block in a vast array of biologically active compounds. nih.govnumberanalytics.comslideshare.netwjrr.org Its unique electronic properties and ability to participate in various chemical transformations make it a prized moiety for synthetic chemists. nih.govresearchgate.net The thiazole nucleus is present in numerous natural products, pharmaceuticals, and agrochemicals, underscoring its broad-ranging importance. wjrr.orgresearchgate.net

The aromaticity of the thiazole ring contributes to its stability, while the presence of heteroatoms provides sites for specific chemical reactions. nih.gov For instance, the carbon at the C-2 position is known to be acidic, rendering it susceptible to deprotonation and subsequent functionalization. nih.gov Conversely, the ring can undergo electrophilic substitution, typically at the C-5 position. researchgate.net This reactivity profile allows for the regioselective introduction of various substituents, enabling the fine-tuning of a molecule's physicochemical and biological properties.

The significance of the thiazole scaffold is further highlighted by its presence in a number of approved drugs, where it often plays a crucial role in binding to biological targets. nih.govnumberanalytics.com Its ability to act as a bioisostere for other aromatic systems and its capacity to form key hydrogen bonds and other non-covalent interactions contribute to its prevalence in medicinal chemistry. nih.gov

The Strategic Role of Halogenated and Bromomethyl-substituted Thiazoles as Synthetic Precursors

The introduction of halogen atoms and bromomethyl groups onto the thiazole ring dramatically enhances its utility as a synthetic intermediate. Halogenated thiazoles, in particular, are versatile precursors for a wide range of cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. nih.govacs.orgacs.org These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for the construction of complex molecular architectures. The "halogen dance" reaction is another fascinating transformation that has been applied to thiazoles, enabling the migration of a halogen atom to a different position on the ring, thereby opening up new avenues for functionalization. nih.govacs.orgacs.org

The bromomethyl group is a highly reactive electrophilic handle. nih.gov The carbon-bromine bond is readily cleaved, making the bromomethyl group an excellent leaving group in nucleophilic substitution reactions. This allows for the straightforward introduction of a wide variety of functional groups, including amines, alcohols, thiols, and carbon nucleophiles. nih.gov The versatility of the bromomethyl group makes it a key component in the synthesis of diverse libraries of compounds for biological screening. nih.gov The combination of a halogen on the thiazole ring and a bromomethyl substituent, as seen in 2-(Bromomethyl)-5-chloro-1,3-thiazole, creates a bifunctional building block with orthogonal reactivity, allowing for sequential and site-selective modifications.

Research Trajectories and Scholarly Objectives Pertaining to 2-(Bromomethyl)-5-chloro-1,3-thiazole

Current research involving 2-(Bromomethyl)-5-chloro-1,3-thiazole and related structures is focused on leveraging its unique reactivity to synthesize novel compounds with potential applications in various fields. Key research trajectories include:

Development of Novel Agrochemicals: The thiazole moiety is a component of some commercial pesticides. lookchem.comresearchgate.netquinoline-thiophene.com Research is ongoing to utilize 2-(Bromomethyl)-5-chloro-1,3-thiazole as a scaffold to create new and more effective insecticides and fungicides. lookchem.com

Synthesis of Potential Pharmaceutical Agents: Given the prevalence of the thiazole ring in medicinal chemistry, there is significant interest in using this bromomethylated and chlorinated precursor to generate libraries of compounds for screening against a range of biological targets, including enzymes and receptors implicated in various diseases. nih.govresearchgate.netnih.gov

Exploration of New Synthetic Methodologies: The unique combination of reactive sites in 2-(Bromomethyl)-5-chloro-1,3-thiazole makes it an ideal substrate for exploring and developing new synthetic methods. nih.govacs.orgnih.gov This includes the investigation of novel cross-coupling reactions, multi-component reactions, and domino reaction sequences. organic-chemistry.org

The primary scholarly objective is to fully exploit the synthetic potential of this versatile building block to create novel and functionally diverse molecules that can contribute to advancements in agrochemistry, medicinal chemistry, and materials science.

Chemical and Physical Properties of 2-(Bromomethyl)-5-chloro-1,3-thiazole

PropertyValueSource
Molecular Formula C4H3BrClNS researchgate.netaksci.com
Molecular Weight 228.50 g/mol aksci.com
Appearance Solid aksci.com
Melting Point 29-31 °C aksci.com
Refractive Index 1.571 aksci.com
CAS Number 131748-91-9 lookchem.com

Properties

IUPAC Name

2-(bromomethyl)-5-chloro-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrClNS/c5-1-4-7-2-3(6)8-4/h2H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMQQUUAZCBTKCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)CBr)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30532203
Record name 2-(Bromomethyl)-5-chloro-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30532203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50398-79-3
Record name 2-(Bromomethyl)-5-chloro-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30532203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Transformational Chemistry of 2 Bromomethyl 5 Chloro 1,3 Thiazole

Nucleophilic Substitution Reactions at the Bromomethyl Group

The presence of the bromine atom on the methyl group attached to the electron-withdrawing thiazole (B1198619) ring makes the benzylic-like carbon highly susceptible to nucleophilic attack. This reactivity allows for the straightforward introduction of a variety of functional groups.

Formation of Nitrogen-Containing Derivatives (e.g., amines, imines)

The reaction of 2-(bromomethyl)-5-chloro-1,3-thiazole with various nitrogen-based nucleophiles provides a direct route to a range of nitrogen-containing derivatives. For instance, reactions with primary and secondary amines, such as pyrrolidine, piperidine, and morpholine, lead to the formation of the corresponding tertiary amines. pleiades.online Similarly, reaction with an excess of 2-aminoethanol can yield a secondary amine. pleiades.online These substitution reactions are fundamental in the synthesis of more complex molecules with potential biological applications. The thiazole ring is a structural component of numerous modern drugs, highlighting the importance of such derivatization. nih.gov

NucleophileResulting Derivative
Pyrrolidine2-((Pyrrolidin-1-yl)methyl)-5-chloro-1,3-thiazole
Piperidine2-((Piperidin-1-yl)methyl)-5-chloro-1,3-thiazole
Morpholine2-((Morpholin-1-yl)methyl)-5-chloro-1,3-thiazole
2-Aminoethanol2-(((2-Hydroxyethyl)amino)methyl)-5-chloro-1,3-thiazole

Reactions with Oxygen and Sulfur Nucleophiles

Oxygen and sulfur nucleophiles readily displace the bromide ion from the bromomethyl group. Alkylation of thiols, such as butanethiol and thiophenol, typically proceeds via their potassium thiolates, resulting in exclusive S-alkylation. pleiades.online These reactions are crucial for introducing thioether linkages, which are significant in various chemical and biological contexts.

NucleophileResulting Derivative
Potassium butanethiolate2-((Butylthio)methyl)-5-chloro-1,3-thiazole
Potassium thiophenolate2-((Phenylthio)methyl)-5-chloro-1,3-thiazole

Phosphorus-Based Reagent Interactions (e.g., Arbuzov Reaction for phosphonates)

The Michaelis-Arbuzov reaction provides an efficient method for the formation of a carbon-phosphorus bond. nih.gov The reaction of 2-(bromomethyl)-5-chloro-1,3-thiazole with a trialkyl phosphite, such as triethyl phosphite, under the conditions of the Arbuzov reaction, leads to the formation of the corresponding diethyl phosphonate. pleiades.onlinenih.gov This transformation is valuable for synthesizing phosphonate derivatives, which are known for their diverse applications, including in medicinal chemistry. chim.it

ReagentReaction TypeProduct
Triethyl phosphiteMichaelis-ArbuzovDiethyl (5-chloro-1,3-thiazol-2-yl)methylphosphonate

Palladium-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. thermofisher.com The chlorinated thiazole ring of 2-(bromomethyl)-5-chloro-1,3-thiazole can participate in such reactions, enabling the introduction of various substituents at the C5 position.

Suzuki-Miyaura Coupling for Arylation of Halogenated Thiazoles

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction for the formation of C-C bonds. nih.govtcichemicals.com This reaction typically involves the coupling of an organoboron compound with a halide or triflate. In the context of halogenated thiazoles, this methodology allows for the introduction of aryl or heteroaryl groups. For instance, 3,5-dichloro-1,2,4-thiadiazole has been successfully coupled with various arylboronic acids under different conditions to yield mono- or diarylated products. nih.govresearchgate.net At room temperature, selective coupling at one of the chloro positions is observed, while at higher temperatures, disubstitution can occur. nih.govresearchgate.net The choice of catalyst, such as tetrakis(triphenylphosphine)palladium(0) or bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II), and reaction conditions are crucial for achieving the desired regioselectivity and yield. nih.gov While direct examples with 2-(bromomethyl)-5-chloro-1,3-thiazole are not detailed in the provided context, the reactivity of similar chlorinated thiazole systems suggests its feasibility as a substrate for Suzuki-Miyaura coupling to introduce aryl groups at the 5-position.

Table of Suzuki-Miyaura Coupling Conditions for Dichlorothiadiazole

Catalyst Solvent Temperature Product Type
Bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II) Dioxane 80 °C Mono-arylated

Other Transition Metal-Catalyzed Coupling Transformations

Beyond the Suzuki-Miyaura coupling, a variety of other transition metal-catalyzed reactions can be employed for the functionalization of halogenated heterocycles. These include the Heck, Negishi, Stille, and Sonogashira reactions, among others. thermofisher.comumb.eduwikipedia.org

Heck Reaction : This reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.org

Sonogashira Coupling : This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. umb.edu Copper-free versions of this reaction, sometimes referred to as Heck alkynylation, have also been developed. organic-chemistry.org

While specific applications of these reactions to 2-(bromomethyl)-5-chloro-1,3-thiazole were not found, the general utility of these methods for aryl and heteroaryl chlorides suggests their potential for modifying the thiazole core. organic-chemistry.orgresearchgate.net For example, palladium-catalyzed direct arylation reactions have been successfully applied to other complex heterocyclic systems, indicating the broad scope of these transformations. nih.gov

Table of Compound Names

Compound Name
2-(Bromomethyl)-5-chloro-1,3-thiazole
2-((Pyrrolidin-1-yl)methyl)-5-chloro-1,3-thiazole
2-((Piperidin-1-yl)methyl)-5-chloro-1,3-thiazole
2-((Morpholin-1-yl)methyl)-5-chloro-1,3-thiazole
2-(((2-Hydroxyethyl)amino)methyl)-5-chloro-1,3-thiazole
2-((Butylthio)methyl)-5-chloro-1,3-thiazole
2-((Phenylthio)methyl)-5-chloro-1,3-thiazole
Diethyl (5-chloro-1,3-thiazol-2-yl)methylphosphonate
3,5-Dichloro-1,2,4-thiadiazole
Tetrakis(triphenylphosphine)palladium(0)
Bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II)
Triethyl phosphite
Pyrrolidine
Piperidine
Morpholine
2-Aminoethanol
Butanethiol

Electrophilic and Radical Processes on the Thiazole Ring

The thiazole ring in 2-(bromomethyl)-5-chloro-1,3-thiazole exhibits a degree of aromaticity, which influences its susceptibility to electrophilic and radical attack. The substitution pattern of the ring, with a chloro group at the C5 position and a bromomethyl group at the C2 position, significantly directs its reactivity.

Reactivity Patterns and Substitution Preferences

The thiazole ring is generally described as an electron-rich heterocycle, which would suggest a predisposition to electrophilic substitution. In unsubstituted thiazole, the C5 position is the most electron-rich and, therefore, the primary site for electrophilic attack. firsthope.co.inresearchgate.net However, in 2-(bromomethyl)-5-chloro-1,3-thiazole, the C5 position is already occupied by a chlorine atom. The chlorine atom is an electron-withdrawing group via induction and a weak deactivator, which would further disfavor electrophilic attack at the remaining C4 position.

Calculated pi-electron density studies on thiazole itself indicate that the C5 position is the primary site for electrophilic substitution. researchgate.net With the C5 position blocked and deactivated, electrophilic substitution on the thiazole ring of 2-(bromomethyl)-5-chloro-1,3-thiazole is expected to be challenging. Reactions such as nitration or halogenation on the ring would likely require harsh conditions and may result in low yields or decomposition.

The following table summarizes the expected reactivity of the thiazole ring in 2-(bromomethyl)-5-chloro-1,3-thiazole towards common electrophilic substitution reactions, based on the general principles of thiazole chemistry.

Table 1: Predicted Reactivity towards Electrophilic Aromatic Substitution
ReactionReagentsExpected Outcome on the Thiazole Ring
NitrationHNO₃/H₂SO₄Reaction is unlikely to occur due to the deactivating effect of the chloro group at the C5 position. firsthope.co.in
BrominationBr₂/FeBr₃Further bromination on the ring is improbable due to the presence of the deactivating chloro group. firsthope.co.in
Friedel-Crafts AcylationRCOCl/AlCl₃This reaction is generally difficult on thiazole and is expected to be even more so on this substituted derivative.

Mechanistic Studies of Radical Transformations

The bromomethyl group at the C2 position is a primary site for radical reactions. Homolytic cleavage of the C-Br bond can be initiated by UV light or radical initiators, leading to the formation of a 2-(thiazolyl)methyl radical. This radical is stabilized by the adjacent thiazole ring.

One of the key radical transformations is radical bromination. While electrophilic bromination on the ring is disfavored, radical bromination at the methyl group is a feasible process. The mechanism of radical bromination typically involves three stages: initiation, propagation, and termination.

Initiation: A radical initiator, such as AIBN (azobisisobutyronitrile), decomposes upon heating to generate radicals.

Propagation: The initiator radical abstracts a hydrogen atom from the methyl group of a precursor like 2-methyl-5-chloro-1,3-thiazole to form a thiazol-2-ylmethyl radical. This radical then reacts with a bromine source, such as N-bromosuccinimide (NBS), to yield 2-(bromomethyl)-5-chloro-1,3-thiazole and a succinimidyl radical. The succinimidyl radical can then abstract a hydrogen from another molecule of the starting material to continue the chain reaction.

Termination: The reaction is terminated by the combination of any two radicals.

The selectivity of radical bromination is generally high for benzylic and allylic positions due to the stability of the resulting radicals. The thiazol-2-ylmethyl radical is analogous to a benzylic radical, and therefore, radical bromination is expected to occur selectively at the methyl group rather than on the thiazole ring itself.

Cycloaddition and Heterocyclization Reactions Involving the Thiazole Moiety

The 2-(bromomethyl)-5-chloro-1,3-thiazole molecule can participate in various cycloaddition and heterocyclization reactions, primarily leveraging the reactivity of the bromomethyl group as an electrophile.

Annulation for Fused Ring Systems (e.g., Thiazolopyrimidines, Benzodiazepines)

The construction of fused ring systems is a significant application of substituted thiazoles. The bromomethyl group in 2-(bromomethyl)-5-chloro-1,3-thiazole is a potent alkylating agent, making it a valuable precursor for annulation reactions.

Thiazolopyrimidines: Thiazolo[3,2-a]pyrimidines are an important class of fused heterocycles with various biological activities. A general approach to their synthesis involves the reaction of a pyrimidine-2-thione derivative with an α-halocarbonyl compound. While no direct synthesis from 2-(bromomethyl)-5-chloro-1,3-thiazole is extensively reported, a plausible synthetic route could involve its reaction with a suitable aminopyrimidine derivative, leading to the formation of the fused thiazolopyrimidine ring system.

Benzodiazepines: Benzodiazepines are another class of fused heterocycles with significant therapeutic applications. Their synthesis often involves the condensation of an o-phenylenediamine with a β-dicarbonyl compound or its equivalent. While a direct route from 2-(bromomethyl)-5-chloro-1,3-thiazole to a benzodiazepine is not straightforward, the thiazole moiety could be incorporated into a benzodiazepine precursor. For instance, the bromomethyl group could be used to alkylate a suitable aminobenzophenone derivative, which could then be cyclized to form a thiazole-substituted benzodiazepine.

The following table provides a conceptual overview of potential annulation reactions.

Table 2: Conceptual Annulation Reactions
Target Fused SystemPotential Reaction PartnerGeneral Reaction Type
Thiazolopyrimidine2-AminopyrimidineNucleophilic substitution followed by intramolecular cyclization
Thiazolo-fused Benzodiazepine2-AminobenzophenoneAlkylation followed by cyclization

Ring Transformations and Rearrangements

Thiazole rings can undergo ring transformations under certain conditions, although this is less common for aromatic thiazoles. Such reactions often require high energy input, such as photolysis or thermolysis, or the presence of specific reagents that can induce ring opening followed by rearrangement and re-cyclization. For 2-(bromomethyl)-5-chloro-1,3-thiazole, the stability of the aromatic thiazole ring suggests that ring transformations would not be a common reaction pathway under normal laboratory conditions. Severe conditions might lead to decomposition rather than a clean rearrangement. nih.gov

Oxidation and Reduction Chemistry of the Thiazole Nucleus

The thiazole ring is generally resistant to both oxidation and reduction, a characteristic attributed to its aromatic nature.

Oxidation: The thiazole nucleus is stable towards many common oxidizing agents. Strong oxidizing agents, such as potassium permanganate under harsh conditions, can lead to the cleavage of the thiazole ring. slideshare.net Milder oxidizing agents, like peroxy acids (e.g., m-CPBA), may lead to the formation of N-oxides, although this is not a universally observed reaction for all thiazole derivatives. In the case of 2-(bromomethyl)-5-chloro-1,3-thiazole, the electron-withdrawing nature of the chloro and bromomethyl groups would make the ring even less susceptible to oxidation. A patent for the synthesis of 2-chloro-5-chloromethyl-1,3-thiazole mentions the use of an oxidizing agent in the cyclization step, but this pertains to the formation of the ring rather than its subsequent oxidation. google.com

Reduction: The thiazole ring is also quite resistant to reduction. Catalytic hydrogenation (e.g., H₂/Pd, Pt) under standard conditions typically does not reduce the thiazole ring. pharmaguideline.com More forcing conditions might lead to the reduction of the double bonds, but this is often accompanied by side reactions. Strong reducing agents like sodium in liquid ammonia (Birch reduction) are also generally ineffective for reducing the thiazole ring. It is noted that Raney Nickel can cause desulfurization and subsequent degradation of the thiazole ring. pharmaguideline.com Sodium borohydride (NaBH₄) is a mild reducing agent and is not expected to reduce the thiazole ring of 2-(bromomethyl)-5-chloro-1,3-thiazole. wikipedia.org

The following table summarizes the expected behavior of the thiazole nucleus towards common oxidizing and reducing agents.

Table 3: Predicted Reactivity towards Oxidation and Reduction
ReactionReagentsExpected Outcome on the Thiazole Nucleus
OxidationKMnO₄ (strong)Potential for ring cleavage under harsh conditions. slideshare.net
Oxidationm-CPBA (mild)N-oxide formation is possible but may be difficult due to deactivation.
ReductionH₂/Pd or PtThe thiazole ring is generally resistant to catalytic hydrogenation. pharmaguideline.com
ReductionNaBH₄No reaction with the thiazole ring is expected. wikipedia.org

Applications As a Versatile Chemical Building Block in Advanced Synthesis

Construction of Complex Polyfunctionalized Organic Architectures

The primary role of 2-(bromomethyl)-5-chloro-1,3-thiazole as a building block lies in its ability to readily react with various nucleophiles. The bromomethyl group is an excellent leaving group, facilitating the formation of new carbon-heteroatom and carbon-carbon bonds. This reactivity allows for the straightforward introduction of a wide array of functional groups, leading to the construction of intricate and polyfunctionalized molecules.

Research has shown that α-haloketones and related structures, such as bromomethyl-substituted heterocycles, are key precursors in these transformations. For instance, the reaction of such bromo-derivatives with thiosemicarbazones is a well-established method for creating larger, more complex scaffolds. nih.gov This reaction proceeds via nucleophilic attack of the sulfur atom onto the electrophilic CH₂Br group, followed by cyclization, effectively linking molecular fragments and building sophisticated architectures.

The versatility of this building block is demonstrated by its reaction with a diverse range of nucleophiles. The table below illustrates the types of functional groups that can be introduced.

Nucleophile TypeReagent ExampleResulting Functional Group
Oxygen NucleophilesAlcohols, PhenolsEthers
Nitrogen NucleophilesAmines, AnilinesSecondary/Tertiary Amines
Sulfur NucleophilesThiols, ThiophenolsThioethers
Carbon NucleophilesCyanides, EnolatesNitriles, Alkylated products

This wide scope of reactivity makes 2-(bromomethyl)-5-chloro-1,3-thiazole an essential intermediate for synthesizing molecules where the thiazole (B1198619) core is decorated with multiple functional points for further elaboration or for tuning the molecule's biological or physical properties. The synthesis of bis-heterocyclic compounds, which are valuable in medicinal chemistry, often employs such versatile linkers to connect different heterocyclic cores. nih.gov

Elaboration of Heterocyclic Systems and Molecular Scaffolds

Beyond simple substitution, 2-(bromomethyl)-5-chloro-1,3-thiazole is a pivotal precursor for the elaboration and construction of new heterocyclic systems. The bromomethyl group can react with binucleophilic reagents to form new rings, a common strategy in heterocyclic chemistry.

A prime example is the Hantzsch thiazole synthesis and its variations, where an α-halocarbonyl compound reacts with a thioamide-containing species. nih.gov In this context, 2-(bromomethyl)-5-chloro-1,3-thiazole can act as the α-halo component. Its reaction with thioamides, thioureas, or thiosemicarbazides leads to the formation of new thiazole rings or related structures, such as aminothiazoles and thiazolidinones. nih.govmdpi.com These products are themselves valuable scaffolds for further synthetic diversification.

The synthesis of di-, tri-, and even tetrathiazole moieties has been reported through the reaction of bromomethyl-thiazole derivatives with thiosemicarbazone precursors. mdpi.comnih.gov This strategy allows for the creation of extended, conjugated systems with interesting electronic properties and significant biological activity. mdpi.comnih.gov For example, reacting 2-(bromomethyl)-5-chloro-1,3-thiazole with a thiosemicarbazone derivative can yield a bithiazole system, linking two of these important heterocyclic rings. nih.gov

The following table summarizes key reactions for heterocyclic synthesis using this building block.

ReagentResulting Heterocyclic System
Thiourea2-Aminothiazole derivatives
Substituted Thioamides2,4-Disubstituted thiazoles
o-AminothiophenolBenzothiazine derivatives
ThiosemicarbazideThiazolyl-hydrazone intermediates

These reactions highlight the compound's role in generating molecular diversity by expanding upon the initial thiazole core to create more complex, fused, or linked heterocyclic scaffolds. nih.gov

Precursor in the Synthesis of Non-Polymeric Functional Materials

The thiazole heterocycle is a key component in various functional organic materials, including dyes and materials with nonlinear optical properties, due to its electronic characteristics. nih.govchim.it Thiazole can function as an effective electron-accepting unit in push-pull chromophores, which are molecules with an electron-donating group and an electron-accepting group connected by a π-conjugated bridge. acrhem.org

2-(Bromomethyl)-5-chloro-1,3-thiazole serves as an ideal precursor for incorporating the thiazole moiety into such functional materials. The reactive bromomethyl handle allows for the covalent attachment of the thiazole unit to other parts of the target molecule, such as a donor group or a conjugated linker. For example, chloro-substituted analogues of Thiazole Orange, a well-known fluorescent dye used in flow cytometry, have been synthesized, demonstrating the importance of halogenated thiazoles in this field. nih.gov

The synthesis of such materials often involves a substitution reaction at the bromomethyl position to link the thiazole scaffold to another aromatic or heterocyclic system, thereby creating a larger conjugated molecule with specific photophysical properties. nih.govacrhem.org The presence of the chloro group on the thiazole ring can also be used to fine-tune the electronic properties of the final material.

Strategic Intermediate in Divergent Chemical Libraries

In medicinal chemistry and drug discovery, the generation of chemical libraries containing a large number of structurally related compounds is a cornerstone of the search for new therapeutic agents. nih.gov 2-(Bromomethyl)-5-chloro-1,3-thiazole is an excellent starting point for the divergent synthesis of such libraries.

Its highly reactive bromomethyl group allows for a single starting material to be converted into a multitude of products through parallel synthesis. By reacting the compound with a diverse set of nucleophiles (e.g., a collection of different amines, thiols, or alcohols), a library of thiazole derivatives can be rapidly assembled. Each member of the library shares the core 5-chloro-1,3-thiazole structure but differs in the substituent at the 2-methyl position.

This approach is highly efficient for structure-activity relationship (SAR) studies. Once a lead compound with desirable biological activity is identified, the library of related structures can be screened to determine which functional groups enhance or diminish the activity, providing crucial insights for drug design. mdpi.com The thiazole nucleus is a privileged scaffold, meaning it is frequently found in known drugs and biologically active molecules, making libraries based on this core particularly promising for discovering new leads. nih.govmdpi.com

The table below outlines a hypothetical divergent synthesis scheme.

Starting Material Diverse Reagents (R-XH) Resulting Library of Compounds
2-(Bromomethyl)-5-chloro-1,3-thiazoleR¹-NH₂2-(Aminomethyl)-5-chloro-1,3-thiazole derivatives
R²-SH2-(Thio-methyl)-5-chloro-1,3-thiazole derivatives
R³-OH2-(Alkoxymethyl)-5-chloro-1,3-thiazole derivatives

This strategic use as a versatile intermediate significantly accelerates the discovery process for new pharmacologically active agents. mdpi.com

Theoretical and Computational Investigations of 2 Bromomethyl 5 Chloro 1,3 Thiazole

Quantum Chemical Studies and Electronic Structure Analysis

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, albeit with approximations, these methods can determine the electron distribution, molecular geometry, and energetic properties, which are crucial for predicting chemical behavior.

Density Functional Theory (DFT) for Molecular Geometry and Stability

Density Functional Theory (DFT) is a computational method that has become a cornerstone of quantum chemistry for its balance of accuracy and computational cost. DFT calculations are used to determine the most stable three-dimensional arrangement of atoms in a molecule, its optimized geometry, by finding the minimum energy state. This involves calculating key geometric parameters such as bond lengths, bond angles, and dihedral angles.

For 2-(bromomethyl)-5-chloro-1,3-thiazole, a DFT study would reveal a planar thiazole (B1198619) ring, a characteristic of aromatic systems. The substituents, a bromomethyl group at position 2 and a chlorine atom at position 5, would influence the electronic structure and geometry of the ring. The C-S and C-N bonds within the thiazole ring will exhibit lengths intermediate between single and double bonds, indicative of electron delocalization. The presence of the electronegative chlorine atom at the C5 position is expected to shorten the adjacent C-C and C-S bonds due to inductive effects. Similarly, the bromomethyl group at C2 will influence the local geometry.

Table 1: Predicted Molecular Geometry Parameters for 2-(Bromomethyl)-5-chloro-1,3-thiazole (based on analogous compounds)

ParameterPredicted Value
C2-N3 Bond Length~1.37 Å
N3-C4 Bond Length~1.31 Å
C4-C5 Bond Length~1.38 Å
C5-S1 Bond Length~1.72 Å
S1-C2 Bond Length~1.73 Å
C2-C(bromomethyl) Bond Length~1.50 Å
C(bromomethyl)-Br Bond Length~1.95 Å
C5-Cl Bond Length~1.74 Å
C2-N3-C4 Bond Angle~110°
N3-C4-C5 Bond Angle~115°
C4-C5-S1 Bond Angle~111°
C5-S1-C2 Bond Angle~90°
S1-C2-N3 Bond Angle~114°

Note: These values are estimations based on DFT calculations of similar thiazole derivatives and are intended for illustrative purposes.

The stability of the molecule is also a key output of DFT calculations. The total electronic energy of the optimized geometry provides a measure of its thermodynamic stability. Furthermore, vibrational frequency analysis can confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energetics)

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons (nucleophilicity), while the LUMO is the orbital to which a molecule is most likely to accept electrons (electrophilicity).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO.

For 2-(bromomethyl)-5-chloro-1,3-thiazole, the HOMO is expected to be localized primarily on the thiazole ring, particularly on the sulfur atom and the C=C double bond, which are typically the most electron-rich regions. The LUMO, on the other hand, is likely to be distributed over the thiazole ring and the electron-withdrawing substituents, particularly the bromomethyl group, indicating that these are the sites susceptible to nucleophilic attack.

Computational studies on related thiazole derivatives have shown that the nature and position of substituents significantly impact the HOMO and LUMO energies. sciforum.netrsc.org The electron-withdrawing chlorine atom and bromomethyl group in 2-(bromomethyl)-5-chloro-1,3-thiazole are expected to lower both the HOMO and LUMO energy levels compared to unsubstituted thiazole. This lowering of the LUMO energy would make the molecule a better electron acceptor.

Table 2: Predicted Frontier Molecular Orbital Energetics for 2-(Bromomethyl)-5-chloro-1,3-thiazole (based on analogous compounds)

ParameterPredicted Energy (eV)Implication
HOMO Energy~ -6.5 to -7.5Indicates moderate electron-donating ability
LUMO Energy~ -1.0 to -2.0Indicates susceptibility to nucleophilic attack
HOMO-LUMO Gap~ 4.5 to 6.5Suggests relatively high kinetic stability

Note: These values are estimations based on FMO analyses of various substituted thiazoles and serve as a general guide.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Predictions

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, providing a color-coded guide to the electrophilic and nucleophilic regions of a molecule. Red regions indicate a negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate a positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green and yellow regions represent intermediate potentials.

For 2-(bromomethyl)-5-chloro-1,3-thiazole, the MEP map would be expected to show the most negative potential (red) around the nitrogen atom of the thiazole ring due to its lone pair of electrons. The regions around the electronegative chlorine and bromine atoms would also exhibit negative potential. Conversely, the hydrogen atoms of the bromomethyl group and the carbon atom attached to the bromine would likely show a positive potential (blue), indicating these as potential sites for nucleophilic attack. The thiazole ring itself would display a more complex potential landscape, reflecting the interplay of its aromaticity and the electronic effects of the substituents.

Mechanistic Elucidation of Chemical Transformations

Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, it is possible to identify reaction intermediates, transition states, and the energetic barriers associated with each step.

Computational Pathways for Reaction Intermediates and Transition States

A key reaction of 2-(bromomethyl)-5-chloro-1,3-thiazole is nucleophilic substitution at the bromomethyl group. In this reaction, a nucleophile displaces the bromide ion. Computational studies can model this process, for example, via an S(_N)2 mechanism.

The computational pathway would involve:

Reactants: The initial state with the isolated 2-(bromomethyl)-5-chloro-1,3-thiazole and the nucleophile.

Transition State: A high-energy state where the nucleophile is partially bonded to the methylene (B1212753) carbon, and the C-Br bond is partially broken. The geometry of the transition state is typically trigonal bipyramidal around the central carbon atom. DFT calculations can precisely determine the geometry and energy of this fleeting species.

Products: The final state with the new product formed by the attachment of the nucleophile and the departed bromide ion.

Computational studies on similar benzylic and heterocyclic systems have shown that the stability of the transition state is highly dependent on the nature of the nucleophile and the electronic properties of the heterocyclic ring. The electron-withdrawing nature of the 5-chloro-1,3-thiazole ring is expected to stabilize the partial negative charge that develops on the leaving group in the transition state, thereby facilitating the reaction.

Energetic Profiles of Key Reaction Steps

The energetic profile, or reaction coordinate diagram, provides a quantitative picture of the energy changes that occur during a reaction. It plots the potential energy of the system against the reaction progress.

For the S(_N)2 reaction of 2-(bromomethyl)-5-chloro-1,3-thiazole, the energetic profile would show:

The relative energies of the reactants and products, indicating whether the reaction is exothermic or endothermic.

The activation energy (Ea), which is the energy difference between the reactants and the transition state. This value is crucial as it determines the reaction rate.

While a specific energetic profile for a reaction of 2-(bromomethyl)-5-chloro-1,3-thiazole is not available in the literature, studies on the nucleophilic substitution of similar bromomethyl-substituted heterocycles can provide an estimate. The activation energy for the cleavage of the C-Br bond is a key determinant. researchgate.net It is anticipated that the reaction would proceed with a moderate activation energy, typical for S(_N)2 reactions of activated halides.

Table 3: Hypothetical Energetic Profile for a Nucleophilic Substitution on 2-(Bromomethyl)-5-chloro-1,3-thiazole

Reaction StepChange in Enthalpy (ΔH)Activation Energy (Ea)
Reactants → Transition StatePositive~15-25 kcal/mol
Transition State → ProductsNegative-
Overall ReactionNegative (Exothermic)-

Note: These are hypothetical values based on general principles of S(_N)2 reactions and data from analogous systems.

Intermolecular Interactions and Crystal Engineering Studies

The arrangement of molecules in the solid state is governed by a complex interplay of intermolecular forces. Understanding these interactions is fundamental to crystal engineering, which aims to design and synthesize crystalline materials with desired properties.

While a specific Hirshfeld analysis for 2-(bromomethyl)-5-chloro-1,3-thiazole is not available, data from its structural analogue, 2-chloro-5-(chloromethyl)thiazole, provides a strong basis for understanding its interaction patterns. researchgate.netnih.gov In the crystal structure of 2-chloro-5-(chloromethyl)thiazole, no classical hydrogen bonds are observed. nih.gov The thiazole ring is essentially planar, and the packing is influenced by other types of non-covalent interactions. nih.gov

For similar thiazole-containing compounds, Hirshfeld analysis typically reveals the significance of various contacts. For instance, in 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole, the most significant contributions to the crystal packing arise from H···H (39.2%), C···H/H···C (25.2%), and Cl···H/H···Cl (11.4%) contacts. nih.gov In other thiazole derivatives, interactions involving sulfur (S···H/H···S) and nitrogen (N···H/H···N) also play a crucial role in the supramolecular assembly. nih.gov

Given the presence of bromine, chlorine, sulfur, and nitrogen atoms in 2-(bromomethyl)-5-chloro-1,3-thiazole, a Hirshfeld analysis would likely highlight the importance of the following interactions:

Halogen bonds: The electrophilic region on the bromine and chlorine atoms can interact with nucleophilic sites, such as the nitrogen or sulfur atoms of neighboring molecules.

Hydrogen bonds: Although classical hydrogen bonds may be absent, weak C-H···N, C-H···S, C-H···Cl, and C-H···Br hydrogen bonds are expected to contribute to the crystal packing.

π-π stacking: The aromatic thiazole ring can participate in π-π stacking interactions, further stabilizing the crystal lattice. researchgate.net

van der Waals forces: A significant portion of the intermolecular contacts will be of the van der Waals type, particularly H···H interactions. nih.gov

A two-dimensional fingerprint plot derived from the Hirshfeld surface would provide quantitative percentages for each of these interactions, offering a detailed picture of the crystal packing. nih.govmdpi.com

The prediction of how individual molecules of 2-(bromomethyl)-5-chloro-1,3-thiazole will assemble into a larger, ordered structure is a key aspect of crystal engineering. This prediction relies on understanding the preferred intermolecular interactions identified through methods like Hirshfeld analysis.

Based on the analysis of related structures, the supramolecular assembly of 2-(bromomethyl)-5-chloro-1,3-thiazole is likely to be driven by a combination of halogen bonds, weak hydrogen bonds, and π-stacking interactions. The interplay between these directional forces will dictate the final crystal packing. For example, in the crystal structure of a related thiazole derivative, molecules are linked into dimers via N—H···N hydrogen bonds, which are then connected into layers by N—H···O hydrogen bonds. nih.gov While 2-(bromomethyl)-5-chloro-1,3-thiazole lacks the amine group for such strong hydrogen bonding, weaker C-H···N and C-H···S interactions, along with halogen bonds, will likely form a complex three-dimensional network.

Computational methods can be employed to predict plausible crystal structures by calculating the lattice energies of different packing arrangements. These calculations help in identifying the most energetically favorable structures, which are more likely to be observed experimentally.

Structure-Reactivity Relationship Modeling via Computational Approaches

Computational chemistry provides powerful tools for modeling the relationship between the structure of a molecule and its chemical reactivity. academie-sciences.frnih.gov For 2-(bromomethyl)-5-chloro-1,3-thiazole, computational approaches can elucidate its electronic structure, identify reactive sites, and predict its behavior in chemical reactions.

The reactivity of thiazole derivatives is influenced by the electron distribution within the ring and the nature of its substituents. mdpi.com The thiazole ring itself is an electron-rich aromatic system, but the presence of electronegative atoms like chlorine and the bromomethyl group significantly modulates its reactivity. researchgate.net

Computational studies on thiazole derivatives often involve Density Functional Theory (DFT) calculations to determine key molecular properties. nih.gov These calculations can provide insights into:

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution around the molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. For 2-(bromomethyl)-5-chloro-1,3-thiazole, the regions around the nitrogen and sulfur atoms are expected to be nucleophilic, while the areas near the hydrogen and bromine atoms would be more electrophilic.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy and location of the HOMO indicate the molecule's ability to donate electrons (nucleophilicity), while the LUMO indicates its ability to accept electrons (electrophilicity). The energy gap between HOMO and LUMO is a measure of the molecule's chemical stability.

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide detailed information about charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation, which can influence stability and reactivity. nih.gov

The bromomethyl group at the 2-position is a key feature influencing the reactivity of this compound. The C-Br bond is relatively weak and polarized, making the methylene carbon an electrophilic site susceptible to nucleophilic attack. This is a common reactive pathway for bromomethyl-substituted heterocycles. nih.gov

Furthermore, the chlorine atom at the 5-position deactivates the thiazole ring towards electrophilic substitution due to its electron-withdrawing inductive effect, while its lone pairs can direct substitution through a weaker mesomeric effect. Computational models can quantify these effects and predict the most likely sites for various chemical transformations.

Advanced Analytical Methodologies in Research Pertaining to 2 Bromomethyl 5 Chloro 1,3 Thiazole

Spectroscopic Techniques for Product Characterization and Reaction Monitoring

Spectroscopy is a cornerstone of chemical analysis, providing fundamental insights into the molecular structure and functional groups present in a compound. For 2-(bromomethyl)-5-chloro-1,3-thiazole, Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are indispensable tools.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the elucidation of the covalent framework of an organic molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum, the number of signals corresponds to the number of chemically non-equivalent protons. The chemical shift (δ) of each signal provides information about the electronic environment of the proton, the integration of the signal corresponds to the number of protons it represents, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

For 2-(bromomethyl)-5-chloro-1,3-thiazole, two distinct signals are expected:

A singlet for the proton on the thiazole (B1198619) ring (H-4).

A singlet for the two protons of the bromomethyl group (-CH₂Br).

The expected chemical shifts can be compared to those of 2-chloro-5-chloromethylthiazole (B146395), which shows a singlet at 7.3 ppm for the thiazole proton and a singlet at 4.6 ppm for the chloromethyl protons in CDCl₃. semanticscholar.org Due to the slightly lower electronegativity of bromine compared to chlorine, the chemical shift of the -CH₂Br protons in the target molecule may appear slightly downfield compared to the -CH₂Cl protons of the analogue.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal.

For 2-(bromomethyl)-5-chloro-1,3-thiazole, four signals are anticipated:

One for the bromomethyl carbon (-CH₂Br).

Three for the carbon atoms of the thiazole ring (C2, C4, and C5).

The ¹³C NMR data for 2-chloro-5-chloromethylthiazole shows signals at 152.6 ppm (C-2), 140.2 ppm (C-4), 137.5 ppm (C-5), and 37.1 ppm (-CH₂-). semanticscholar.org It is expected that the carbon signals for 2-(bromomethyl)-5-chloro-1,3-thiazole would be in similar regions, with the most significant difference likely being the chemical shift of the halomethyl carbon.

Table 1: Comparison of NMR Data for 2-halo-5-(halomethyl)thiazoles

Compound Nucleus Chemical Shift (ppm) Multiplicity Assignment Reference
2-chloro-5-chloromethylthiazole ¹H 7.3 singlet Thiazole H-4 semanticscholar.org
4.6 singlet -CH₂Cl semanticscholar.org
¹³C 152.6 - Thiazole C-2 semanticscholar.org
140.2 - Thiazole C-4 semanticscholar.org
137.5 - Thiazole C-5 semanticscholar.org
37.1 - -CH₂Cl semanticscholar.org
2-(bromomethyl)-5-chloro-1,3-thiazole ¹H Expected ~7.3-7.5 singlet Thiazole H-4 Inferred
Expected ~4.5-4.7 singlet -CH₂Br Inferred
¹³C Expected ~152-154 - Thiazole C-2 Inferred
Expected ~140-142 - Thiazole C-4 Inferred
Expected ~137-139 - Thiazole C-5 Inferred
Expected ~30-35 - -CH₂Br Inferred

Note: Expected values for 2-(bromomethyl)-5-chloro-1,3-thiazole are inferred based on the data for its chloro-analogue and general principles of NMR spectroscopy.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For 2-(bromomethyl)-5-chloro-1,3-thiazole, the molecular ion peak in the mass spectrum would confirm the compound's molecular weight. Due to the presence of bromine and chlorine, the molecular ion region will exhibit a characteristic isotopic pattern. Chlorine has two major isotopes, ³⁵Cl (~75%) and ³⁷Cl (~25%), while bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). This results in a complex cluster of peaks for the molecular ion and any fragments containing these halogens.

Predicted mass spectrometry data for the protonated molecule [M+H]⁺ of 2-(bromomethyl)-5-chloro-1,3-thiazole hydrobromide suggests a monoisotopic mass of 210.8858 Da for the free base. uni.lu The fragmentation of the molecular ion in the mass spectrometer would likely involve the loss of the bromine atom, the chlorine atom, or the entire bromomethyl group, leading to characteristic fragment ions. For instance, the loss of a bromine radical would result in a significant fragment.

Table 2: Predicted Mass-to-Charge Ratios (m/z) for Adducts of 2-(Bromomethyl)-5-chloro-1,3-thiazole

Adduct Predicted m/z
[M+H]⁺ 211.89308
[M+Na]⁺ 233.87502
[M-H]⁻ 209.87852
[M]⁺ 210.88525

Data sourced from predicted values for 2-(bromomethyl)-5-chloro-1,3-thiazole hydrobromide. uni.lu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Different functional groups absorb IR radiation at characteristic frequencies, which correspond to the vibrational modes of the bonds within the group.

The IR spectrum of 2-(bromomethyl)-5-chloro-1,3-thiazole would be expected to show absorption bands characteristic of the thiazole ring and the alkyl halide moieties. Key expected vibrational modes include:

C=N and C=C stretching vibrations within the thiazole ring, typically observed in the 1650-1450 cm⁻¹ region.

C-H stretching vibrations of the thiazole ring proton, usually appearing above 3000 cm⁻¹.

C-H bending vibrations of the bromomethyl group.

C-Cl and C-Br stretching vibrations , which are typically found in the fingerprint region of the spectrum (below 1500 cm⁻¹), often in the 800-500 cm⁻¹ range. libretexts.org

The presence and position of these bands can confirm the integrity of the thiazole ring and the presence of the chloro and bromomethyl substituents.

Chromatographic Methods for Reaction Analysis and Purification

Chromatographic techniques are essential for separating the components of a mixture, making them invaluable for monitoring the progress of a reaction, assessing the purity of a product, and for purification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds in a mixture. In the context of 2-(bromomethyl)-5-chloro-1,3-thiazole, HPLC can be used to monitor the conversion of starting materials to the final product and to identify the presence of any impurities.

A typical HPLC method for a compound like 2-(bromomethyl)-5-chloro-1,3-thiazole would likely employ a reversed-phase column (e.g., C18 or C8) with a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analytes between the stationary phase and the mobile phase. A UV detector is commonly used for detection, as the thiazole ring contains a chromophore that absorbs UV light. The retention time of the compound under specific chromatographic conditions is a key parameter for its identification.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. Given that 2-chloro-5-chloromethylthiazole can be distilled under vacuum (97 °C at 6 mm/Hg), it is likely that 2-(bromomethyl)-5-chloro-1,3-thiazole is also sufficiently volatile and stable for GC analysis. semanticscholar.org

In a typical GC method, the sample is injected into a heated inlet, where it is vaporized and swept onto a capillary column by a carrier gas (e.g., helium or nitrogen). The separation occurs as the components of the mixture travel through the column at different rates depending on their boiling points and interactions with the stationary phase. A mass spectrometer (GC-MS) is often used as a detector, providing both retention time data and mass spectral information for each separated component, thus allowing for highly confident identification. GC is particularly useful for monitoring reaction progress and for assessing the purity of the final product. semanticscholar.org

X-ray Crystallography for Absolute Structure Determination of Derivatives and Intermediates

The molecular structure of 2-Chloro-5-chloromethyl-1,3-thiazole has been elucidated, confirming its atomic connectivity and spatial arrangement. nih.gov The analysis reveals a planar thiazole ring, a common feature for such aromatic systems. nih.gov The bond lengths and angles within the molecule are reported to be within normal ranges. nih.gov

Key findings from the X-ray crystallographic study of 2-Chloro-5-chloromethyl-1,3-thiazole indicate that the chloromethyl carbon and the chlorine atom at the 2-position lie close to the mean plane of the thiazole ring. researchgate.net Specifically, the deviations are 0.0568 (2) Å for the chloromethyl carbon and 0.0092 (1) Å for the 2-position chlorine atom. researchgate.net However, the chlorine atom of the chloromethyl group is positioned significantly out of the thiazole plane, with a deviation of 1.4090 (1) Å. nih.gov The torsion angle defined by S—C2—C4—Cl2 is reported as -66.66 (1)°. nih.gov The crystal structure is characterized by the absence of classical hydrogen bonds. researchgate.net

The crystallographic data for 2-Chloro-5-chloromethyl-1,3-thiazole is summarized in the interactive data table below.

Interactive Data Table: Crystal Data and Structure Refinement for 2-Chloro-5-chloromethyl-1,3-thiazole

ParameterValue
Empirical FormulaC₄H₃Cl₂NS
Formula Weight168.03
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)4.2430 (8)
b (Å)17.151 (3)
c (Å)9.1640 (18)
β (°)96.82 (3)
Volume (ų)662.2 (2)
Z4
Temperature (K)293
RadiationMo Kα (λ = 0.71073 Å)
Density (calculated) (Mg m⁻³)1.686
Absorption Coefficient (mm⁻¹)1.18
F(000)336
Crystal Size (mm)0.30 × 0.20 × 0.10
θ range for data collection (°)10–13
Reflections collected1211
Data-to-parameter ratio16.4
Goodness-of-fit on F²1.00
Final R indices [I>2σ(I)]R = 0.043
R indices (all data)wR = 0.151
Largest diff. peak and hole (e Å⁻³)0.30 and -0.28

Future Directions and Perspectives in the Research of 2 Bromomethyl 5 Chloro 1,3 Thiazole

Development of Green Chemistry Approaches for Synthesis

The future synthesis of 2-(bromomethyl)-5-chloro-1,3-thiazole and its derivatives is increasingly steering towards green chemistry principles to minimize environmental impact. nih.govresearcher.life Traditional synthetic routes often rely on hazardous reagents and generate significant chemical waste. bepls.com Consequently, researchers are focusing on developing more sustainable and eco-friendly methodologies. bepls.comresearchgate.net

Key green chemistry strategies applicable to thiazole (B1198619) synthesis include:

Microwave and Ultrasound-Assisted Synthesis: These techniques can accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods. nih.govresearcher.life The application of microwave irradiation in a catalyst-free, multicomponent domino reaction has been shown to produce trisubstituted thiazoles efficiently in water. bepls.com

Use of Green Solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water, ethanol, or polyethylene (B3416737) glycol (PEG) is a critical focus. bepls.com For instance, a simple and catalyst-free method for synthesizing 2-aminothiazoles has been developed using PEG-400. bepls.com

Catalyst-Free and Multicomponent Reactions (MCRs): Designing one-pot syntheses where multiple components react to form the desired product without isolating intermediates can significantly improve efficiency and reduce waste. bepls.comresearchgate.net These MCRs are advantageous as they often require less time and avoid harmful by-products. bepls.com

The table below summarizes potential green approaches for thiazole synthesis, which could be adapted for 2-(bromomethyl)-5-chloro-1,3-thiazole.

Green Chemistry ApproachPrinciplePotential Advantage for Thiazole Synthesis
Microwave-Assisted SynthesisUtilizes microwave energy to heat reactions directly and efficiently.Faster reaction times, higher yields, reduced side reactions. researcher.lifebepls.com
Ultrasound-Mediated SynthesisEmploys acoustic cavitation to enhance chemical reactivity.Increased reaction rates and yields, especially for heterogeneous reactions. nih.gov
Green Solvents (e.g., Water, PEG)Replaces volatile and toxic organic solvents with safer alternatives.Reduced environmental pollution and improved process safety. bepls.com
Multicomponent Reactions (MCRs)Combines three or more reactants in a single step to form a complex product.High atom economy, reduced waste, simplified procedures. researchgate.net
Catalyst-Free SynthesisAvoids the use of, often toxic, metal catalysts.Simplified purification, lower cost, and reduced environmental impact. bepls.com

Exploration of Unprecedented Reactivity Patterns and Catalysis

The inherent reactivity of the 2-(bromomethyl)-5-chloro-1,3-thiazole core offers fertile ground for discovering novel chemical transformations. The electron-deficient nature of the thiazole ring, combined with the labile bromomethyl group, allows for a variety of reactions. Future research will likely focus on uncovering unprecedented reaction pathways and harnessing this reactivity for catalysis.

A key area of exploration is the potential for anchimeric assistance from the sulfur atom in the thiazole ring, which can lead to the formation of reactive intermediates. For example, the related compound 2-bromomethyl-1,3-thiaselenole exists in equilibrium with a seleniranium cation intermediate, which dictates its unusual chemical properties and allows for novel reaction pathways. Similar intermediates could be explored for 2-(bromomethyl)-5-chloro-1,3-thiazole.

Furthermore, the nitrogen atom in the thiazole ring can be alkylated to form thiazolium salts. wikipedia.org These salts are known to be effective catalysts in important carbon-carbon bond-forming reactions like the Stetter reaction and the benzoin (B196080) condensation. wikipedia.org Future work could involve designing chiral thiazolium catalysts derived from 2-(bromomethyl)-5-chloro-1,3-thiazole for asymmetric synthesis.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of the synthesis of 2-(bromomethyl)-5-chloro-1,3-thiazole and its derivatives into flow chemistry and automated platforms represents a significant leap forward in chemical manufacturing. researchgate.netbohrium.com Flow chemistry, where reactions are performed in continuously flowing streams through reactors, offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and greater scalability. springerprofessional.deuc.pt

Automated flow synthesis is particularly beneficial for multi-step reactions, as it allows for the "telescoping" of synthetic sequences without the need to isolate and purify intermediates. uc.pt This approach significantly reduces manual labor and accelerates the discovery and development of new molecules. durham.ac.ukinnovationnewsnetwork.com A research team at the National University of Singapore has developed a technique called solid-phase synthesis-flow (SPS-flow), which combines continuous-flow synthesis with solid-supported reagents, enabling the automated production of complex pharmaceutical compounds. nus.edu.sg

The synthesis of heterocyclic compounds, including thiazoles, has been successfully demonstrated using automated flow systems. springerprofessional.dedurham.ac.uk These platforms can run reproducibly for extended periods, allowing for the efficient production of compound libraries for screening purposes or the manufacturing of larger quantities of a target molecule. durham.ac.uk Applying this technology to 2-(bromomethyl)-5-chloro-1,3-thiazole could enable its on-demand production and its direct use in subsequent, automated reaction steps to generate diverse derivatives. innovationnewsnetwork.com

Feature of Flow ChemistryAdvantage for Synthesizing Thiazole Derivatives
Enhanced SafetyBetter control over reaction temperature and pressure, especially for exothermic or hazardous reactions. springerprofessional.de
Increased EfficiencyHigher yields and purity due to precise control of stoichiometry and reaction time. researchgate.net
ScalabilityProduction can be scaled up by running the system for longer periods or by using parallel reactors. uc.pt
AutomationEnables multi-step syntheses without manual intervention, accelerating research and development. bohrium.comresearchgate.net

Computational Design and Prediction of Novel Thiazole-Based Systems

Computational chemistry and in silico modeling are becoming indispensable tools in modern drug discovery and materials science. diciitbhu.complos.org These methods allow for the rational design and prediction of the properties of new molecules before they are synthesized in the lab, saving significant time and resources. researchgate.net For derivatives of 2-(bromomethyl)-5-chloro-1,3-thiazole, computational approaches are poised to play a crucial role in identifying promising new compounds for various applications.

Techniques such as molecular docking are used to predict how a molecule will bind to a biological target, such as an enzyme or receptor. plos.orgnih.gov This is particularly relevant for designing new therapeutic agents. For example, researchers have used computational screening to identify novel thiazole derivatives as potential inhibitors of targets implicated in cancer and neurodegenerative diseases. diciitbhu.comfrontiersin.orgnih.gov Molecular dynamics (MD) simulations can further be used to study the stability of ligand-protein complexes and understand the dynamic interactions that govern binding affinity. plos.orgresearchgate.net

In addition to drug design, computational methods like Density Functional Theory (DFT) can predict the electronic properties of thiazole-based molecules, which is crucial for their application in materials science, such as in organic light-emitting diodes (OLEDs). researchgate.net

Computational TechniqueApplication in Thiazole Research
Molecular DockingPredicts the binding mode and affinity of thiazole derivatives to biological targets (e.g., enzymes, receptors). plos.orgnih.gov
In Silico ADMET ScreeningPredicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of drug candidates. researchgate.net
Molecular Dynamics (MD) SimulationsSimulates the movement of atoms and molecules to assess the stability of protein-ligand complexes. plos.org
Density Functional Theory (DFT)Calculates the electronic structure and properties of molecules to guide the design of new materials. researchgate.net

Role in Emerging Fields of Chemical Science

The unique reactivity of 2-(bromomethyl)-5-chloro-1,3-thiazole makes it a valuable intermediate for synthesizing molecules with applications in several emerging fields of chemical science.

Medicinal Chemistry: The thiazole ring is a "privileged scaffold" found in numerous FDA-approved drugs. mdpi.comglobalresearchonline.nettandfonline.com Derivatives of this compound are being explored as potential anticancer, antimicrobial, anti-inflammatory, and antiviral agents. globalresearchonline.netnih.govanalis.com.my The ability to easily modify the molecule at the bromomethyl position allows for the creation of large libraries of compounds for high-throughput screening against various biological targets. nih.gov

Chemical Biology: Thiazole-containing molecules can be designed as chemical probes to study biological processes. researchgate.net For instance, they can be functionalized with fluorescent tags or affinity labels to track their interactions within cells or to identify their protein targets.

Agrochemicals: Thiazole derivatives have found use as insecticides and fungicides. The structural features of 2-(bromomethyl)-5-chloro-1,3-thiazole make it an important building block in the synthesis of new and more effective crop protection agents.

Materials Science: The aromatic and electron-rich nature of the thiazole ring makes it a component of interest for advanced materials. Thiazole-based polymers and small molecules are being investigated for their potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and solar cells.

The versatility of this compound ensures its continued relevance as researchers push the boundaries in these and other areas of chemical science.

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 2-(bromomethyl)-5-chloro-1,3-thiazole?

  • Methodological Answer : The synthesis typically involves halogenation and functional group coupling. For example, bromination of 5-chloro-1,3-thiazole derivatives using reagents like NBS (N-bromosuccinimide) under controlled temperatures (0–25°C) in solvents such as DCM or THF. Reaction progress should be monitored via TLC or HPLC. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the target compound. Validation through 1H^1H-NMR and 13C^{13}C-NMR ensures structural fidelity .

Q. How can the purity and structural integrity of 2-(bromomethyl)-5-chloro-1,3-thiazole be confirmed experimentally?

  • Methodological Answer :

  • Purity : Use HPLC with a C18 column (acetonitrile/water mobile phase) and UV detection at 254 nm. A purity threshold of ≥95% is typical for research-grade material.
  • Structural Confirmation :
  • 1H^1H-NMR: Peaks for the bromomethyl group (-CH2_2Br) appear as a singlet/doublet near δ 4.5–4.8 ppm, while the thiazole ring protons resonate at δ 7.2–8.1 ppm.
  • 13C^{13}C-NMR: The bromomethyl carbon appears at ~30 ppm; thiazole carbons range from 120–150 ppm.
  • High-resolution mass spectrometry (HRMS) confirms molecular weight (212.50 g/mol for C4_4H3_3BrClNS) .

Q. What safety protocols are critical when handling brominated thiazoles like this compound?

  • Methodological Answer :

  • Personal Protection : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation.
  • Storage : Store in airtight containers at 2–8°C, away from light and moisture.
  • Spill Management : Neutralize with sodium bicarbonate, adsorb using inert materials (vermiculite), and dispose as hazardous waste.
  • Toxicity : Limited toxicological data are available; assume acute toxicity and potential skin/eye irritation. Conduct risk assessments using analogs (e.g., 5-bromo-2-(chloromethyl)-1,3-benzothiazole) as references .

Advanced Research Questions

Q. How does the bromomethyl group influence the reactivity of 2-(bromomethyl)-5-chloro-1,3-thiazole in nucleophilic substitution reactions?

  • Methodological Answer : The bromomethyl group (-CH2_2Br) is highly electrophilic, making it susceptible to nucleophilic attack (e.g., by amines, thiols, or alkoxides). Kinetic studies in polar aprotic solvents (DMF, DMSO) at 50–80°C can quantify reaction rates. For example:

  • SN2 Mechanism : Monitor using 1H^1H-NMR to track the disappearance of the -CH2_2Br signal (δ 4.5–4.8 ppm) and formation of new peaks (e.g., -CH2_2NH2_2 at δ 3.2–3.5 ppm).
  • Computational modeling (DFT) can predict transition states and activation energies. Compare with experimental data to validate mechanisms .

Q. What strategies can mitigate instability issues of 2-(bromomethyl)-5-chloro-1,3-thiazole under ambient conditions?

  • Methodological Answer :

  • Degradation Pathways : Hydrolysis of the C-Br bond in humid environments forms 5-chloro-2-(hydroxymethyl)-1,3-thiazole.
  • Stabilization Methods :
  • Add stabilizers like BHT (butylated hydroxytoluene) at 0.1–0.5% w/w to inhibit radical-mediated degradation.
  • Store under inert gas (argon) in anhydrous solvents (e.g., dry THF).
  • Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to quantify degradation .

Q. How can computational methods predict the bioactivity of derivatives synthesized from this compound?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to simulate binding interactions with target proteins (e.g., kinases or bacterial enzymes). For instance, derivatives with substituted phenyl groups (e.g., 4-fluorophenyl or 4-bromophenyl) showed enhanced binding affinity in similar thiazole-triazole hybrids .
  • QSAR Modeling : Correlate electronic (HOMO/LUMO) and steric (logP, molar refractivity) parameters with experimental IC50_{50} values to predict activity trends .

Data Contradiction Analysis

Q. Discrepancies in reported melting points for structurally similar brominated thiazoles: How to resolve?

  • Methodological Answer :

  • Case Study : 5-Bromo-4-methyl-2-phenyl-1,3-thiazole (CAS 28771-82-6) has a reported mp of 60°C , while 5-(bromomethyl)-2,4-diphenyl-1,3-thiazole (CAS 876316-44-8) melts at 112–114°C .
  • Resolution :
  • Verify purity via DSC (Differential Scanning Calorimetry) to detect impurities lowering mp.
  • Analyze crystallographic data (e.g., CCDC entries) to correlate packing efficiency with thermal stability. For example, bulky substituents (e.g., diphenyl groups) increase crystal lattice energy, raising mp .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.